
2-(2-Methylthiazol-4-yl)ethanol
Overview
Description
“2-(2-Methylthiazol-4-yl)ethanol” is a chemical compound with the molecular formula C6H9NOS . It has a molecular weight of 143.21 g/mol . The IUPAC name for this compound is 2-(2-methyl-1,3-thiazol-4-yl)ethanol .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylthiazol-4-yl)ethanol” includes a thiazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one sulfur). The compound also contains a methyl group attached to the thiazole ring and an ethanol group attached to the same carbon as the methyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methylthiazol-4-yl)ethanol” include a molecular weight of 143.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 61.4 Ų .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including “2-(2-Methylthiazol-4-yl)ethanol”, have been synthesized and evaluated for their anticancer activity . These compounds have shown significant anticancer activity against A549 and C6 tumor cell lines . The potential of these compounds to direct tumor cells to the apoptotic pathway, which is a precondition of anticancer action, was also observed .
Antioxidant Properties
Thiazole-based heterocyclic scaffolds, such as “2-(2-Methylthiazol-4-yl)ethanol”, have been synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds showed potent antioxidant activity .
Antimicrobial Activity
Thiazole derivatives are used as drugs in the treatment of infections . The in vitro potency of some thiazole derivatives has been proven to inhibit bacterial pathogens .
Herbicidal Activities
Thiazole derivatives have been investigated for their herbicidal activities . The activities of these compounds against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) have been studied .
Antiviral Activity
Thiazole derivatives have shown diverse biological activities, including antiviral activity . These compounds have been used in the development of antiviral agents .
Antidiabetic Activity
Thiazole derivatives have also been associated with antidiabetic activity . These compounds have been used in the development of antidiabetic agents .
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activity . These compounds have been used in the development of anti-inflammatory agents .
Antihypertensive Activity
Thiazole derivatives have shown antihypertensive activity . These compounds have been used in the development of antihypertensive agents .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit fungicidal activities against various fungi such as fusarium oxysporum, sclerotinia sclerotiorum, and botrytis cinerea . They have also shown anticancer activity against tumor cell lines like A549 and C6 .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . In the context of cancer, thiazole derivatives have been found to induce apoptosis in tumor cells .
Biochemical Pathways
For instance, they can disrupt the normal functioning of microbial cells, leading to their death . In cancer cells, they can interfere with cell proliferation and induce apoptosis .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . They can cause cell death in microbial cells and induce apoptosis in tumor cells .
Future Directions
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVZAFNJAMAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600898 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylthiazol-4-yl)ethanol | |
CAS RN |
121357-04-8 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



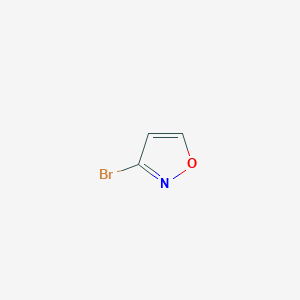
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
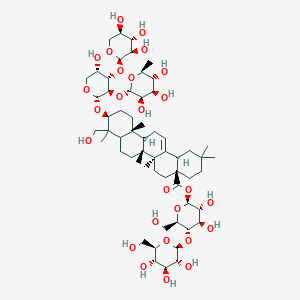
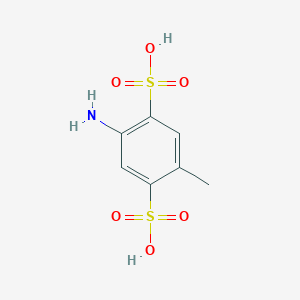
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
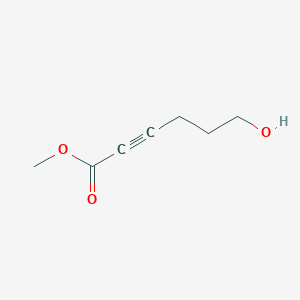




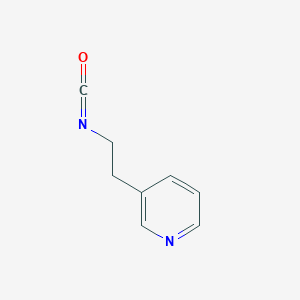
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)